8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid
Description
8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound that features a unique pyrano-pyridine structure. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Properties
IUPAC Name |
8-oxopyrano[3,4-b]pyridine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-8(12)6-4-5-2-1-3-10-7(5)9(13)14-6/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIUZCRJXDMVST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)OC(=C2)C(=O)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of substituted benzaldehydes with malononitrile in the presence of a base such as calcium carbonate in ethanol, followed by cyclization and oxidation steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrano-pyridine core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Biological Activities
Research indicates that 8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid exhibits a variety of biological activities:
- Anticancer Properties : Studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. For instance, specific derivatives have shown activity against HepG2 and HeLa cancer cell lines with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against various pathogens. Some derivatives demonstrated significant efficacy against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Enzyme Inhibition : The mechanism of action involves binding to specific enzymes and receptors, modulating their activity. This interaction is crucial for developing targeted therapies in diseases like cancer and infections .
Therapeutic Potential
The therapeutic applications of 8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid are expansive:
- Drug Development : Ongoing research is focused on its role in developing new drugs targeting various diseases, including cancer and infectious diseases.
- Material Science : The compound is also explored for its utility in creating new materials and as a catalyst in chemical reactions .
Comparative Analysis with Related Compounds
To understand the uniqueness of 8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid, it is useful to compare it with similar compounds:
| Compound Class | Characteristics | Applications |
|---|---|---|
| Coumarins | Known for anticoagulant properties | Anticoagulants, anti-inflammatory agents |
| Quinolines | Studied for antimalarial effects | Antimalarial drugs |
| Chromenes | Explored for antioxidant properties | Antioxidants, anti-inflammatory agents |
The distinct combination of pyrano and pyridine rings in 8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid imparts unique chemical and biological properties that are advantageous in medicinal chemistry .
Case Studies
Several studies have highlighted the applications of this compound:
- Anticancer Activity : A study synthesized various derivatives and evaluated their cytotoxic effects on cancer cell lines. The results indicated that certain modifications significantly enhanced anticancer activity while reducing toxicity to normal cells .
- Antibacterial Efficacy : Another investigation focused on the antibacterial potential of synthesized derivatives against common bacterial strains. The findings revealed that specific compounds exhibited potent antibacterial effects, suggesting their potential as therapeutic agents .
Mechanism of Action
The mechanism of action of 8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Coumarins: These compounds share a similar pyrano structure and are known for their anticoagulant properties.
Quinolines: Featuring a pyridine ring, quinolines are widely studied for their antimalarial and antibacterial activities.
Chromenes: These compounds have a similar oxygen-containing ring and are explored for their antioxidant and anti-inflammatory properties.
Uniqueness: 8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid stands out due to its unique combination of a pyrano and pyridine ring, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
Biological Activity
Overview
8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound characterized by a unique pyrano-pyridine structure. This compound has attracted attention in medicinal chemistry due to its potential pharmacological properties and versatility as a synthetic precursor for various bioactive molecules. Research indicates that it may exhibit a range of biological activities, including antimicrobial and anticancer effects.
Chemical Structure and Properties
The compound features a fused pyran and pyridine ring system, which contributes to its biological activity. The structural formula can be represented as follows:
This structure allows for various chemical modifications, enhancing its potential as a lead compound in drug development.
The mechanism of action for 8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate biological pathways, leading to various pharmacological effects. While the exact biochemical pathways remain to be fully elucidated, preliminary studies suggest that it may induce apoptosis in cancer cells and exhibit antioxidative properties.
Anticancer Activity
Research has shown that 8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid may possess significant anticancer properties. In vitro studies have indicated that derivatives of this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds derived from this structure have been tested against breast cancer cell lines, exhibiting cytotoxic effects without significant toxicity to normal cells.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it exhibits inhibitory effects against a range of bacterial strains. The minimum inhibitory concentration (MIC) values indicate potential efficacy against both gram-positive and gram-negative bacteria, positioning it as a candidate for further development as an antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| 8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid | Structure | Anticancer, Antimicrobial |
| Coumarins | Similar pyrano structure | Anticoagulant, Antimicrobial |
| Quinolines | Pyridine ring | Antimalarial, Antibacterial |
| Chromenes | Oxygen-containing ring | Antioxidant, Anti-inflammatory |
This table highlights the unique position of 8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid within a broader class of biologically active compounds.
Case Study 1: Anticancer Efficacy
A study investigated the effects of 8-Oxo-8H-pyrano[3,4-b]pyridine derivatives on breast cancer cell lines (BT474 and SKBR-3). The results indicated that these compounds inhibited cell growth by targeting specific signaling pathways associated with cancer proliferation. The study concluded that the unique structural features of these derivatives contributed significantly to their anticancer activity .
Case Study 2: Antimicrobial Activity
Another research effort focused on assessing the antimicrobial properties of 8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid against Helicobacter pylori. The compound demonstrated a MIC of 1 µg/mL, indicating potent antibacterial activity. This finding suggests potential applications in treating infections caused by resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
